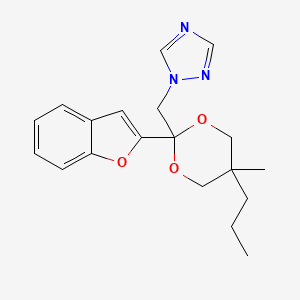![molecular formula C14H24N4 B13771931 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci) is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using two methodologies: microwave-assisted method and conventional heated method. The microwave-assisted method offers the advantage of shorter reaction times and higher yields, while the conventional method is more accessible for laboratories without specialized equipment .
Industrial Production Methods
Industrial production of pyrazolo[3,4-b]azepines may involve scalable synthetic routes that ensure high yield and purity. The use of solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated for its efficiency and cost-effectiveness . This catalyst provides several advantages, including low cost, non-toxicity, and stability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Pyrazolo[3,4-b]azepines undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-b]azepine-4,9-diones, while reduction can produce pyrazolo[3,4-b]azepine-5-ones .
科学的研究の応用
Pyrazolo[3,4-b]azepines have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their antioxidant and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, they may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Dipyrazolo[3,4-b4’,3’-f]azepines: These compounds have two pyrazole rings fused to an azepine ring.
Dithieno[2,3-b3’,2’-f]azepines: These compounds contain thiophene rings fused to an azepine ring.
Uniqueness
Pyrazolo[3,4-b]azepines are unique due to their specific ring structure and the presence of both pyrazole and azepine rings. This unique structure imparts distinct chemical and biological properties, making them valuable for various applications in medicinal chemistry and materials science.
特性
分子式 |
C14H24N4 |
|---|---|
分子量 |
248.37 g/mol |
IUPAC名 |
1-methyl-3-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-9-6-11(7-10-17)13-12-5-3-4-8-15-14(12)18(2)16-13/h11,15H,3-10H2,1-2H3 |
InChIキー |
DGBWAVNSVYRYDY-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=NN(C3=C2CCCCN3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



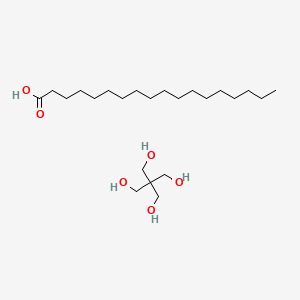
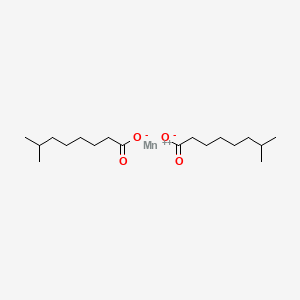

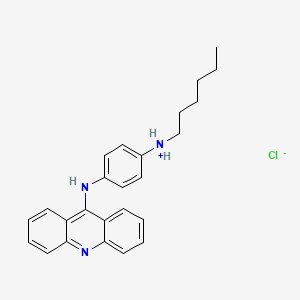

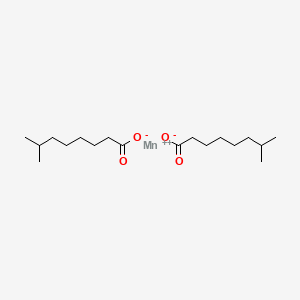
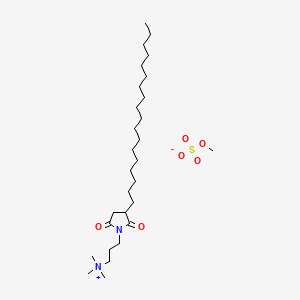

![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)


